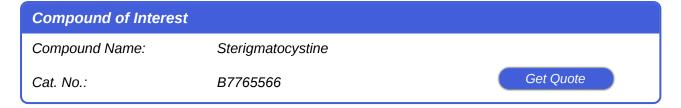


Application Notes: High-Throughput Screening of Sterigmatocystin Using Competitive ELISA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STG) is a mycotoxin produced by various species of Aspergillus fungi and is a known precursor to the biosynthesis of aflatoxin B1.[1] Due to its carcinogenic, mutagenic, and teratogenic properties, the presence of sterigmatocystin in agricultural commodities such as cereals, grains, nuts, and cheese poses a significant risk to human and animal health.[2][3] Regulatory bodies worldwide are increasingly focusing on monitoring STG levels in food and feed. Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a powerful tool for the high-throughput screening of sterigmatocystin, offering a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods.[4]

These application notes provide a comprehensive overview and detailed protocols for the screening of sterigmatocystin using a competitive ELISA format.

Principle of Competitive ELISA for Sterigmatocystin

The competitive ELISA is the most common format for detecting small molecules like sterigmatocystin. In this assay, free STG in the sample competes with a known amount of STG-enzyme conjugate (or STG coated on the plate) for binding to a limited number of specific anti-STG antibody binding sites. The signal generated is inversely proportional to the concentration of STG in the sample. A lower signal indicates a higher concentration of STG.



Quantitative Data Summary

The following tables summarize the performance characteristics of various sterigmatocystin ELISA methods reported in the literature, providing a comparative overview for researchers.

Table 1: Performance Characteristics of Sterigmatocystin ELISA Kits

Parameter	Indirect Competitive ELISA (mAb)[1]	Indirect Competitive ELISA (pAb)	Direct Competitive ELISA
IC50	0.092 ng/mL	4.52 ± 0.81 ng/mL	0.64 ng/mL
Limit of Detection (LOD)	0.015 ng/mL	0.19 ± 0.04 ng/mL	1.2-1.3 μg/kg (in matrix)
Antibody Type	Monoclonal (mAb) 4G10	Polyclonal (pAb)	Monoclonal (mAb)
Cross-Reactivity	High specificity for STG	No cross-reactivity with analogues	No cross-reactivity with aflatoxins

Table 2: Recovery Rates of Sterigmatocystin in Spiked Cereal Samples using ic-ELISA



Matrix	Spiking Level (ng/g)	Average Recovery (%)
Wheat	1.2	78.3 - 122.0
2.4		
6.0	_	
Maize	1.2	78.3 - 122.0
2.4		
6.0	_	
Rice	1.2	78.3 - 122.0
2.4		
6.0	_	

Experimental Protocols

I. Sample Preparation: Modified QuEChERS Method for Cereals

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined procedure for the extraction of mycotoxins from complex food matrices.

Materials:

- Homogenized cereal sample (e.g., wheat, maize, rice)
- Acetonitrile (ACN) with 1% acetic acid (v/v)
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent



- Centrifuge tubes (15 mL and 50 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile with 1% acetic acid.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
- Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous MgSO₄, and 150 mg of C18.
- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the supernatant and dilute with PBS-Tween for analysis in the ELISA.

II. Indirect Competitive ELISA Protocol

This protocol is based on the indirect competitive ELISA format where the microplate is coated with an STG-protein conjugate.

Materials:

- 96-well microtiter plates
- STG-ovalbumin (OVA) conjugate



- Anti-STG monoclonal antibody
- Goat anti-mouse IgG-HRP (Horseradish Peroxidase)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
- Stop solution (e.g., 2 M H₂SO₄)
- Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)
- Phosphate Buffered Saline (PBS)
- PBS with 0.05% Tween 20 (PBST)
- Blocking buffer (e.g., 5% non-fat dry milk in PBST)
- Sterigmatocystin standards
- Microplate reader

Procedure:

- Coating: Dilute the STG-OVA conjugate in coating buffer. Add 100 μL of the diluted conjugate to each well of the 96-well plate. Incubate for 2 hours at 37°C or overnight at 4°C.
- Washing: Wash the plate three times with PBST.
- Blocking: Add 200 μL of blocking buffer to each well. Incubate for 2 hours at 37°C.
- Washing: Wash the plate three times with PBST.
- Competitive Reaction: Add 50 μL of the sterigmatocystin standard or diluted sample extract to each well, followed by 50 μL of the diluted anti-STG monoclonal antibody. Incubate for 30 minutes at 37°C.
- Washing: Wash the plate three times with PBST.
- Secondary Antibody Incubation: Add 100 μL of diluted goat anti-mouse IgG-HRP to each well. Incubate for 30 minutes at 37°C.



- Washing: Wash the plate five times with PBST.
- Substrate Reaction: Add 100 μ L of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
- Stopping the Reaction: Add 50 μL of stop solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis

- Standard Curve Generation: Plot the absorbance values (OD₄₅₀) against the logarithm of the sterigmatocystin standard concentrations. A sigmoidal curve is expected.
- IC50 Calculation: The IC50 value, which is the concentration of sterigmatocystin that causes 50% inhibition of the maximum signal, is determined from the standard curve. This is a key parameter for assessing the sensitivity of the assay.
- Sample Concentration Determination: The concentration of sterigmatocystin in the samples
 is interpolated from the standard curve using the absorbance values obtained for each
 sample. Remember to account for the dilution factor from the sample preparation step.

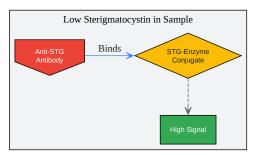
Visualizations

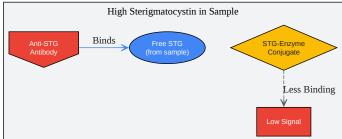


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Caption: Workflow for Sterigmatocystin Screening using ELISA.





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Caption: Principle of Competitive ELISA for Sterigmatocystin.

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